REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][NH2:9])=[CH:4][CH:3]=1.[CH3:10][CH2:11][O:12][C:13]([CH:15]([C:19]([CH3:21])=O)[C:16]([CH3:18])=O)=[O:14]>C(O)C>[F:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[C:19]([CH3:21])=[C:15]([C:13]([O:12][CH2:11][CH3:10])=[O:14])[C:16]([CH3:18])=[N:9]2)=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
7.75 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)NN
|
Name
|
|
Quantity
|
10.6 g
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C(C(=O)C)C(=O)C
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 3 h
|
Duration
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3 h
|
Type
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CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure and diisopropyl ether
|
Type
|
ADDITION
|
Details
|
was added to the residue
|
Type
|
CUSTOM
|
Details
|
crystallization
|
Type
|
CUSTOM
|
Details
|
The crystals were recrystallized from a mixed solvent of ethyl acetate-diisopropyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)N1N=C(C(=C1C)C(=O)OCC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 96.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |